molecular formula C7H11N3 B3228615 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine CAS No. 1266184-45-5

1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine

Cat. No.: B3228615
CAS No.: 1266184-45-5
M. Wt: 137.18
InChI Key: MAJXHKRIMNJVDR-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a 1-methyl-1H-imidazole moiety

Preparation Methods

The synthesis of 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclopropanation of an imidazole derivative. The reaction typically requires a cyclopropanating agent such as diazomethane or a similar compound, under controlled conditions to ensure the formation of the cyclopropane ring .

Industrial production methods for this compound may involve large-scale cyclopropanation reactions, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

1-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

1-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The cyclopropane ring may also contribute to the compound’s stability and reactivity, enhancing its overall efficacy .

Comparison with Similar Compounds

1-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:

  • 1-(1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride
  • 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
  • 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
  • 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride

These compounds share the imidazole ring but differ in their substituents and overall structure. The presence of the cyclopropane ring in this compound makes it unique, potentially offering different reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(3-methylimidazol-4-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-5-9-4-6(10)7(8)2-3-7/h4-5H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJXHKRIMNJVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine
Reactant of Route 2
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine
Reactant of Route 3
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine
Reactant of Route 4
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine
Reactant of Route 6
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine

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